Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate

Description

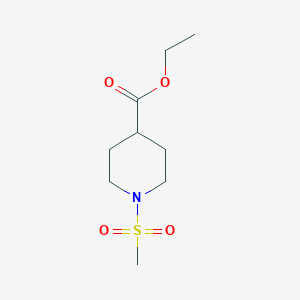

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (CAS 217487-18-8) is a piperidine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the nitrogen atom and an ethyl ester (-COOEt) at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its methylsulfonyl group enhances electron-withdrawing properties, reducing the basicity of the piperidine nitrogen while improving metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name |

ethyl 1-methylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEISHOJDDIABID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349946 | |

| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217487-18-8 | |

| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 4-piperidinecarboxylate (Key Intermediate)

Ethyl 4-piperidinecarboxylate serves as a fundamental intermediate for the preparation of ethyl 1-(methylsulfonyl)piperidine-4-carboxylate.

- Starting Material: Isonipecotic acid (piperidine-4-carboxylic acid)

- Reaction: Esterification with ethanol in the presence of thionyl chloride

- Conditions:

- Isonipecotic acid dissolved in absolute ethanol

- Cooled to 0 °C, thionyl chloride added dropwise

- Refluxed for 48 hours

- Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with 10% NaOH, drying over anhydrous Na2SO4, and concentration

- Yield: Approximately 94%

- Characterization: 1H NMR confirms the expected ethyl ester structure

This method provides a high-yield route to ethyl 4-piperidinecarboxylate, which is a precursor for further functionalization at the nitrogen atom.

The key functionalization step to obtain this compound involves the introduction of the methylsulfonyl group on the piperidine nitrogen.

- General Strategy: N-substitution of ethyl 4-piperidinecarboxylate with a methylsulfonylating agent (e.g., methylsulfonyl chloride or methyl methanesulfonate)

- Typical Conditions:

- Base-mediated N-alkylation or sulfonylation in an aprotic solvent such as dichloromethane or acetonitrile

- Use of a base such as triethylamine or sodium hydride to deprotonate the piperidine nitrogen

- Controlled temperature (0–25 °C) to avoid side reactions

- Outcome: Formation of this compound with high regioselectivity at the nitrogen atom

While direct literature specific to this exact sulfonylation is limited, analogous sulfonylation reactions on piperidine nitrogen atoms are well-documented and provide a reliable synthetic approach.

Alternative Synthetic Routes and Optimization

Transfer Hydrogenation for N-Methylation:

A related approach involves the conversion of piperidine-4-carboxylic acid derivatives to N-methylated analogs via transfer hydrogenation using formaldehyde and palladium catalysts. This method can be adapted for introducing methyl groups prior to sulfonylation.Classical vs. Alternative Routes for Related Compounds:

Studies on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate demonstrate classical multi-step syntheses involving cyclization, chlorination, and nucleophilic substitution. Alternative routes reduce steps and improve yield, suggesting potential for similar optimization in this compound synthesis.

Summary Table of Preparation Steps

Research Findings and Analytical Data

NMR and Mass Spectrometry:

Characterization of this compound confirms the presence of the sulfonyl group and ester functionality. Proton NMR signals show characteristic chemical shifts for the ethyl ester moiety and the methylsulfonyl substituent.Crystallography:

While no direct crystallographic data for this compound were found, related compounds such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate have been studied by X-ray diffraction, providing insights into molecular conformation and intermolecular interactions.Reaction Optimization: Use of milder sulfonylating agents and optimized base equivalents can improve selectivity and yield. Reaction temperature control is critical to minimize by-products.

Chemical Reactions Analysis

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Common Synthetic Routes:

- Nucleophilic Substitution : Reaction of piperidine-4-carboxylic acid ethyl ester with methylsulfonyl chloride.

- Oxidation and Reduction : The compound can undergo various transformations to yield different derivatives, including ketones or alcohols depending on the reagents used.

Medicinal Chemistry

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has been investigated for its potential therapeutic effects, particularly as a lead compound for drug development targeting various diseases.

- UCH-L1 Activation : It was discovered through in silico drug screening as an activator of UCH-L1, an enzyme associated with neurodegenerative diseases like Parkinson's disease. This activation has been linked to improved hydrolase activity, suggesting potential neuroprotective benefits .

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions allows for the creation of various piperidine derivatives, which are valuable in the development of pharmaceuticals .

Biological Studies

Research indicates that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic applications. Piperidine compounds have been extensively studied for their pharmacological properties, including their roles as enzyme inhibitors .

Data Tables

| Route | Description |

|---|---|

| Nucleophilic Substitution | Reaction with methylsulfonyl chloride to form the target compound |

| Oxidation | Conversion to ketones using oxidizing agents like KMnO₄ |

| Reduction | Formation of alcohols or amines using reducing agents such as LiAlH₄ |

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective compounds, this compound was shown to enhance UCH-L1 activity significantly, suggesting its potential role in developing treatments for neurodegenerative disorders .

Case Study 2: Synthesis of Piperidine Derivatives

A series of experiments demonstrated the successful synthesis of various piperidine derivatives from this compound through selective substitution reactions, highlighting its utility in organic synthesis .

Mechanism of Action

The mechanism of action of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 1-(methylsulfonyl)piperidine-4-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Piperidine Nitrogen

Sulfonyl Group Modifications

- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate (CAS 291292-03-0): Replacing the methylsulfonyl group with a 4-chloro-3-nitrophenylsulfonyl moiety increases molecular weight (MW: 364.8 g/mol vs. 251.3 g/mol) and introduces steric bulk. The aryl sulfonyl group enhances lipophilicity (ClogP: ~2.5 vs.

- Ethyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylate (CAS 380459-42-7): The 4-ethoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl substituent. This modification may alter reactivity in nucleophilic substitution reactions .

Non-Sulfonyl Substituents

- Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6): The chloroacetyl group (-COCH₂Cl) replaces the sulfonyl moiety, introducing electrophilic character. This compound is used as a reactive intermediate in alkylation reactions, contrasting with the methylsulfonyl analog’s role in sulfonamide-based drug design .

- Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (CAS Unavailable): A benzyl group at nitrogen increases steric hindrance and lipophilicity (ClogP: ~3.2). Such analogs are explored as butyrylcholinesterase inhibitors, where bulkier substituents enhance target affinity .

Positional Isomerism and Ester Modifications

- Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate : Shifting the ester to the 3-position alters the molecule’s conformational flexibility. This positional isomer may exhibit different hydrogen-bonding patterns in crystal structures, affecting solubility and crystallinity .

- Mthis compound (CAS 320424-42-8): Replacing the ethyl ester with a methyl ester reduces molecular weight (237.3 g/mol vs.

Biological Activity

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring, a carboxylate group, and a methylsulfonyl substituent, which contribute to its pharmacological properties.

1. Inhibition of Enzymatic Activity

Recent studies have highlighted the role of this compound as an inhibitor of specific enzymes linked to various diseases. For instance, it has been identified as an activator of UCH-L1 (Ubiquitin C-terminal hydrolase L1), which is crucial for protein degradation pathways. This activation was demonstrated to enhance hydrolase activity significantly, indicating its potential in treating neurodegenerative diseases such as Parkinson's disease .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have suggested that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve the destabilization of microtubules and the activation of caspase pathways, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and substituents can significantly alter biological activity. For example, compounds with different substitutions on the piperidine ring exhibited varying degrees of MAO-A and MAO-B inhibition, with some derivatives showing up to fivefold increased potency .

Case Study 1: UCH-L1 Activation

In a study investigating UCH-L1 activators, this compound was found to enhance enzyme activity by more than 100% at a concentration of 63 µM. This suggests that compounds with similar structures could be explored as therapeutic agents for enhancing protein degradation pathways in neurodegenerative diseases .

Case Study 2: Antitumor Activity

Another study evaluated the effects of this compound on breast cancer cells. The compound was shown to cause morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, it significantly increased caspase-3 activity at higher concentrations (10 µM), demonstrating its potential as an anticancer agent .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | UCH-L1 | 63 | Activator (hydrolase activity) |

| This compound | MDA-MB-231 cells | 1 | Induces apoptosis |

| Various Derivatives | MAO-A/MAO-B Inhibition | Varies | Selective inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sulfonylation of ethyl piperidine-4-carboxylate. A common method involves reacting ethyl piperidine-4-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (2–4 hours). Side reactions, such as over-sulfonylation or hydrolysis, can occur if moisture is present .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : To confirm molecular mass (m/z 235.0879 for [M+H]+) and detect impurities (e.g., unreacted starting materials).

- NMR : ¹H and ¹³C NMR to verify the methylsulfonyl group (δ ~3.0 ppm for S-O-CH₃) and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy : Peaks at 1150–1300 cm⁻¹ confirm sulfonyl (S=O) stretches .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved experimentally?

Methodological Answer: Contradictions in reported solubility (e.g., in DMSO vs. ethanol) arise from polymorphic forms or residual solvents. To resolve:

Perform thermogravimetric analysis (TGA) to detect solvent traces.

Use dynamic light scattering (DLS) to assess particle size distribution in suspension.

Validate via saturation solubility assays under controlled pH and temperature .

Q. What strategies mitigate byproduct formation during sulfonylation?

Methodological Answer: Byproducts like N,N-disulfonylated piperidine form due to excess sulfonyl chloride. Mitigation includes:

- Stepwise addition : Slow addition of sulfonyl chloride to avoid local excess.

- Low-temperature quenching : Rapid cooling post-reaction to arrest further sulfonylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the mono-sulfonylated product .

Q. How does the methylsulfonyl group influence SAR in kinase inhibitor design?

Methodological Answer: The sulfonyl group enhances binding to kinase ATP pockets via hydrogen bonding with backbone amides. For SAR studies:

Synthesize analogs with varied sulfonyl substituents (e.g., tosyl, mesyl).

Test inhibitory activity against target kinases (e.g., EGFR, CDK2) using fluorescence polarization assays.

Correlate steric/electronic properties (Hammett constants) with IC₅₀ values .

Data Contradiction Analysis

Q. Why do computational logP predictions (e.g., XlogP = 0.2) conflict with experimental partitioning data?

Methodological Answer: Discrepancies arise from implicit solvent models in software vs. experimental solvent interactions. Validate via:

Shake-flask method : Measure partitioning between octanol/water at pH 7.2.

Chromatographic logP : Use reverse-phase HPLC with a calibrated C18 column.

Adjust for ionization using the Henderson-Hasselbalch equation if the compound ionizes .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 235.30 g/mol | HRMS |

| logP (Predicted) | 0.2 | XlogP3-AA |

| Topological Polar Surface | 72.1 Ų | DFT Calculations |

| Solubility in DMSO | >50 mM | Saturation Assay |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous CH₂Cl₂ | Minimizes side reactions |

| Stoichiometry (R:Sulfonyl) | 1:1.2 | Limits disulfonylation |

Emerging Research Directions

Q. How can computational modeling predict degradation pathways under acidic conditions?

Methodological Answer:

Q. What in vitro assays assess cytotoxicity of synthetic intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.